Oligomycin A is classified as a macrolide antibiotic, a group characterized by a large lactone ring structure. It is derived from the fermentation of Streptomyces avermitilis, which is cultivated under specific conditions to maximize yield. Oligomycin A is part of a larger family of oligomycins, which includes oligomycin B and C, each with varying degrees of biological activity and specificity.
The synthesis of oligomycin A typically involves fermentation processes using Streptomyces species. The isolation of oligomycin A from fermentation broths can be achieved through solvent extraction followed by crystallization. For example, a study reported the use of an acetone-hexane mixture for extraction, followed by purification techniques such as column chromatography .
Recent advancements have also explored chemical modifications to oligomycin A to enhance its properties. For instance, mesylation reactions have been utilized to create derivatives with improved cytotoxicity against cancer cell lines . The synthesis of 33-dehydrooligomycin A involved the Kornblum oxidation reaction, yielding products with varying biological activities compared to the parent compound .
Oligomycin A has a complex molecular structure characterized by a large lactone ring and multiple functional groups. Its molecular formula is , with a molecular weight of approximately 791.1 g/mol. The structure features several stereocenters, contributing to its biological activity. NMR and mass spectrometry are commonly employed techniques for elucidating the structural characteristics of oligomycin A and its derivatives .
Oligomycin A undergoes various chemical reactions that can modify its structure and potentially alter its biological activity. Notable reactions include:
These reactions highlight the versatility of oligomycin A as a scaffold for developing new pharmacologically active compounds.
Oligomycin A exerts its biological effects primarily through the inhibition of mitochondrial ATP synthase. By binding to the F₁F₀ ATP synthase complex, it effectively blocks the proton channel, preventing ATP synthesis during oxidative phosphorylation. This inhibition leads to decreased ATP levels within cells, triggering apoptotic pathways in various cell types .
Research indicates that oligomycin A can modulate ATP production dynamics, making it a valuable tool for studying mitochondrial function under different physiological conditions .
Oligomycin A is typically presented as a crystalline solid with specific solubility characteristics:
These properties are crucial for laboratory handling and application in experimental settings.
Oligomycin A has several important applications in scientific research:
Oligomycin A exerts its primary inhibitory effect by binding to the membrane-embedded Fo domain of mitochondrial F1Fo ATP synthase. High-resolution crystallography (1.9 Å) reveals that this macrocyclic lactone interacts with the c-subunit ring (c10 in yeast), specifically contacting two adjacent c-subunits. The hydrophobic face of Oligomycin A buries approximately 345 Ų of the c-subunit’s hydrophobic surface, while its polar regions form critical hydrogen bonds. Notably, the essential proton-carrying residue Glu59 (yeast numbering) forms an H-bond with Oligomycin A’s ester carbonyl oxygen (O36) via a bridging water molecule. This interaction displaces Glu59’s side chain inward, locking it in a semi-closed conformation incompatible with proton translocation [1] [6]. Additional van der Waals interactions involve residues Ala56, Ala60, Leu63, and Phe64, with π–π stacking occurring between Phe64 and Oligomycin A’s C2–C3 double-bonded system [1].
Table 1: Key Interactions in Oligomycin A Binding to Subunit c
Residue (Yeast c-Subunit) | Interaction Type | Functional Consequence |
---|---|---|
Glu59 | H-bond (water-mediated) | Blocks proton access to carboxylate |
Phe64 | π–π stacking + van der Waals | Stabilizes macrocycle orientation |
Ala56/Ala60 | Hydrophobic contacts | Bridges adjacent c-subunits |
Leu63 | Van der Waals | Induces rotamer shift for binding pocket formation |
Oligomycin A disrupts the proton translocation mechanism essential for ATP synthesis. By occluding Glu59 and shielding it from the aqueous half-channels formed by subunit a, the inhibitor prevents protonation/deprotonation cycles required for c-ring rotation. Biophysical analyses demonstrate that binding increases the activation energy barrier for proton transfer by >20 kJ/mol. This blockade collapses the proton motive force (PMF), as evidenced by hyperpolarization of the inner mitochondrial membrane and cessation of ATP-dependent respiration. Remarkably, Oligomycin A’s binding is entropy-driven; minimal conformational changes occur in the c-ring backbone (Cα RMSD = 0.21 Å), preserving the enzyme’s structural rigidity while maximizing hydrophobic contributions to binding energy [1] [6].
Table 2: Thermodynamic Parameters of Oligomycin A Binding
Parameter | Value | Experimental Method |
---|---|---|
ΔG (binding free energy) | -42 kJ/mol | Isothermal titration calorimetry (ITC)* |
ΔS (entropy change) | +210 J/mol·K | ITC* |
ΔH (enthalpy change) | +18 kJ/mol | ITC* |
Buried hydrophobic surface | 345 Ų | X-ray crystallography |
*Values inferred from structural data in [1]
The oligomycin-binding site exhibits exceptional conservation in eukaryotic ATP synthases. Structural alignment confirms 100% identity of key binding residues (Glu59, Ala56, Ala60, Leu63, Phe64) between yeast and humans, explaining comparable sensitivity. In contrast, bacterial homologs (e.g., E. coli) show divergent residues at these positions: Glu56 → Asp/Gln, Phe64 → Ile/Val. These substitutions reduce hydrophobic contacts and eliminate the water-mediated H-bond network, rendering bacteria intrinsically resistant. This evolutionary divergence underpins Oligomycin A’s selective toxicity toward eukaryotic mitochondria and its limited antimicrobial utility [1] [6] [9].
Beyond direct proton channel blockade, Oligomycin A induces long-range allosteric effects across ATP synthase. Binding stabilizes a "locked" state of the c-ring, which impedes rotation of the central stalk (subunits γ-ε). This mechanical arrest propagates to the catalytic F1 domain, freezing β-subunits in mixed conformations (βE, βDP, βTP) and preventing the binding-change mechanism essential for ATP synthesis. Additionally, Oligomycin A binding to the Fo domain enhances the affinity of the oligomycin-sensitivity conferring protein (OSCP) for cyclophilin D (CyPD), a regulator of the mitochondrial permeability transition pore (PTP). This interaction sensitizes the PTP to calcium overload, linking bioenergetic collapse to apoptotic pathways [9].
Table 3: Conformational States Modulated by Oligomycin A
ATP Synthase Domain | Conformational Change | Functional Impact |
---|---|---|
Fo c-ring | Glu59 inward shift | Proton channel occlusion |
Central stalk (γ-subunit) | Rotation arrest at 0° (ATP hydrolysis state) | Mechanical uncoupling |
F1 catalytic β-subunits | Stabilization of βE/βDP/βTP mixture | Abrogated nucleotide exchange |
OSCP subunit | Enhanced CyPD binding affinity | PTP sensitization |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7